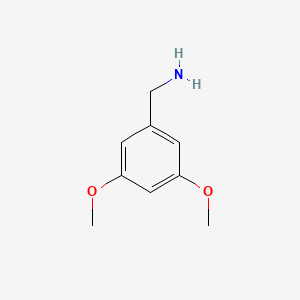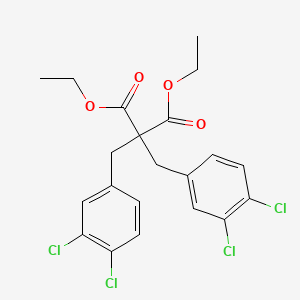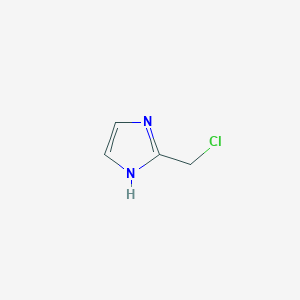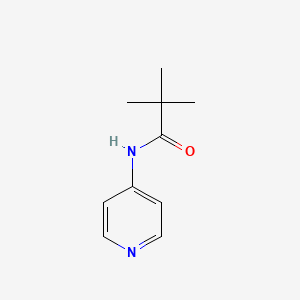
4-aminothiophene-3-carboxylic Acid
説明
4-aminothiophene-3-carboxylic Acid is an organic compound that incorporates a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized which gives a carbonyl group a basic trigonal shape .
Synthesis Analysis
The synthesis of thiophene derivatives often involves the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction generates aminothiophene derivatives .
Molecular Structure Analysis
The molecular formula of this compound is C5H5NO2S . The InChI representation is InChI=1S/C5H5NO2S/c6-4-2-9-1-3 (4)5 (7)8/h1-2H,6H2, (H,7,8) . The Canonical SMILES representation is C1=C (C (=CS1)N)C (=O)O .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 143.17 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The Exact Mass and Monoisotopic Mass are both 143.00409958 g/mol . The Topological Polar Surface Area is 91.6 Ų .
科学的研究の応用
Synthesis and Derivative Formation
4-Aminothiophene-3-carboxylic acid and its derivatives play a crucial role in the synthesis of various compounds. Microwave-assisted synthesis has enabled the efficient transformation of 2-aminothiophene-3-carboxylic acid derivatives into thieno[2,3-d]pyrimidin-4-one and its 4-chloro derivative, showcasing the adaptability of this compound in various chemical reactions (Hesse, Perspicace, & Kirsch, 2007). Furthermore, a one-pot Gewald reaction has been used to obtain 2-aminothiophene-3-carboxylates bearing different aryl groups, demonstrating the compound's versatility in synthesizing complex molecules (Tormyshev et al., 2006).
Antimicrobial and Antifungal Applications
Several studies have explored the biological activities of 2-aminothiophene derivatives. New ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, obtained through base-protonated reactions, exhibited significant antibacterial activity (Prasad et al., 2017). Similarly, N-benzyl substituted 2-aminothiophene-3-carboxylic acid derivatives showed promising results against both Gram-negative and Gram-positive bacteria (International Journal of Innovative Technology and Exploring Engineering, 2019).
Photovoltaic Applications
In the field of photovoltaics, conductive polymer precursors including carboxylic acid groups like 2-aminothiophene-3-carboxylic acid have been synthesized. Their application in polymer-coated TiO2 layers has shown promising results in solar cell performance, highlighting the potential of this compound derivatives in renewable energy technologies (Yoon et al., 2011).
Cytostatic Agents
2-Aminothiophene-3-carboxylic acid ester derivatives have been identified as novel cytostatic agents with selective cytostatic potential for various tumor cell types, including T-cell lymphoma and prostate cancer. These compounds have shown to preferentially suppress protein synthesis and induce apoptosis in cancer cells (Balzarini et al., 2014).
将来の方向性
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of 4-aminothiophene-3-carboxylic Acid could be in the development of new medications .
作用機序
Target of Action
4-Aminothiophene-3-carboxylic Acid is a thiophene-based compound . Thiophene derivatives have been found to exhibit a variety of biological effects and are considered biologically active compounds . They have been shown to modulate the activity of Calcium-Activated Chloride Channels (CaCC) in the single Purkinje neurons of rat cerebellum . The nature of the effect on CaCC varies from inhibition to potentiation of CaCC currents .
Mode of Action
The interaction of this compound with its targets involves modulation of the CaCC activity . Depending on the nature of the substitution in the thiophene fragment, the nature of the effect on CaCC varies from inhibition to potentiation of CaCC currents .
Biochemical Pathways
Thiophene derivatives, including this compound, are known to impact various biochemical pathways. They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Result of Action
The result of the action of this compound involves modulation of the CaCC activity, which can vary from inhibition to potentiation of CaCC currents . This modulation can have various downstream effects, potentially contributing to the compound’s various pharmacological properties .
生化学分析
Biochemical Properties
4-Aminothiophene-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with calcium-activated chloride channels in neurons, where it can either block or potentiate the currents . This interaction suggests that this compound may modulate neuronal excitability and signal transduction.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, derivatives of this compound have shown cytostatic selectivity for certain cancer cell lines, such as T-cell lymphoma, prostate cancer, and hepatoma cells . This selectivity indicates that the compound may affect cell cycle regulation and apoptosis in these cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, certain derivatives of this compound have been found to inhibit IKB kinase β (IKKβ), which plays a role in the NF-κB signaling pathway . This inhibition can result in altered gene expression and reduced inflammation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. For instance, high doses of certain derivatives have been associated with toxic effects in animal studies . Understanding the dosage thresholds is crucial for determining the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic flux and its effects on metabolite levels are areas of active research. Studies have shown that it can influence the activity of enzymes involved in its own metabolism, thereby affecting its overall bioavailability and efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported via ATP-binding cassette (ABC) transporters, which play a role in its cellular uptake and distribution .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
4-aminothiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c6-4-2-9-1-3(4)5(7)8/h1-2H,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYGDBMTPPBJHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332544 | |
| Record name | 4-aminothiophene-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26112-64-1 | |
| Record name | 4-aminothiophene-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4,5,6-Tetrahydro-1,2-diaza-benzo[e]azulene](/img/structure/B1297400.png)

![1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1297407.png)



![Diethyl 2,2-bis[(4-chlorophenyl)methyl]propanedioate](/img/structure/B1297413.png)

![8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1297416.png)



![3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid](/img/structure/B1297421.png)
![Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid](/img/structure/B1297425.png)